
2-Methylquinoline
Overview
Description
2-Methylquinoline, also known as quinaldine, is an organic compound with the molecular formula C10H9N. It is a derivative of quinoline, featuring a methyl group attached to the second position of the quinoline ring. This compound is a colorless oily liquid that is insoluble in water but soluble in organic solvents. It is commonly used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylquinoline can be synthesized through several methods. One common method involves the Skraup synthesis, where aniline and paraldehyde are reacted in the presence of an oxidizing agent such as nitrobenzene. Another method is the Doebner-von Miller reaction, which involves the reaction of aniline with crotonaldehyde. Both methods require acidic conditions and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is often produced from coal tar, where it is recovered as a byproduct. The industrial synthesis typically involves the use of metal catalysts and environmentally friendly processes to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Metal-Free Functionalization with Styrylanilines
2-Methylquinoline reacts with 2-styrylanilines under tert-butyl hydroperoxide (TBHP) oxidation to form 2-heteroaromatic quinolines :
Reaction Scope
Substituent Type (Styrylaniline) | Yield Range |
---|---|
Electron-donating groups (e.g., –OMe) | 60–83% |
Electron-withdrawing groups (e.g., –F) | 42–81% |
Notably, 2-methylbenzothiazole derivatives react to form fused heterocycles (e.g., naphthothiazoles) in up to 75% yield .
Acid-Catalyzed Condensation with Benzaldehydes
In acetic anhydride, this compound condenses with benzaldehydes to form styrylquinolines via a 2-methylene-1,2-dihydroquinoline intermediate :
Mechanism Highlights
-
Activation : Acetic anhydride protonates the quinoline nitrogen.
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Methylene Formation : Methyl group deprotonation generates a nucleophilic methylene intermediate.
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Aldol-like Coupling : Reaction with benzaldehyde yields styryl products.
Yields depend on benzaldehyde substituents, though specific data were unavailable in the reviewed sources .
Copper-Catalyzed Amidation
A Cu(II)-catalyzed protocol enables direct amidation of this compound with aryl amines :
Conditions :
-
Catalyst: Cu(OAc)₂ (10 mol%)
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Solvent: DMSO, 100°C
-
Substrate Scope:
Amine Substituent | Yield |
---|---|
4-Cyanophenyl | 81% |
2-Pyridyl | 78% |
4-Chlorophenyl | 75% |
This method avoids pre-functionalization of the methyl group, offering efficient access to quinoline-2-carboxamides .
Reaction with Nitrobenzoquinones
Condensation with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone under acidic conditions produces tropolone derivatives via o-quinone ring expansion :
Products and Yields
Product Class | Yield | Conditions |
---|---|---|
1,3-Tropolone | 3% | o-Xylene, 140°C |
4-Nitro-1,3-tropolone | 7% | Acetic acid, 80°C |
Mechanistic studies confirm a cycloheptatriene-diol intermediate, stabilized by intramolecular hydrogen bonding .
Oxidative Coupling and Cyclization
Under TBHP-mediated conditions, this compound undergoes tandem C–H activation/cyclization with alkynes to form polycyclic quinolines :
Example :
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Substrate: Phenylacetylene
-
Yield: 68%
-
Selectivity: >20:1 for six-membered cyclization
Electron-deficient alkynes exhibit higher reactivity due to enhanced electrophilicity .
Scientific Research Applications
Pharmaceutical Development
2-Methylquinoline is primarily recognized for its role as a building block in the synthesis of several pharmaceuticals. Its applications include:
- Anti-cancer Agents : The compound is involved in the development of anti-cancer drugs by serving as a precursor for synthesizing bioactive molecules that exhibit cytotoxic properties against cancer cells .
- Anti-inflammatory Drugs : It is also utilized in the formulation of anti-inflammatory agents, contributing to therapeutic strategies for managing inflammation-related diseases .
- Other Therapeutics : Additionally, this compound derivatives are explored for their potential as antimalarials and antifungals, enhancing the arsenal of available treatments against these diseases .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. Its applications encompass:
- Synthesis of Complex Molecules : Chemists utilize this compound to create complex organic compounds, facilitating advancements in materials science and chemical research .
- Fluorescent Dyes : The compound is integral in producing fluorescent dyes used in biological imaging and diagnostics, enhancing visibility of cellular structures for research purposes .
Agrochemicals
The agricultural sector benefits from this compound through its incorporation into agrochemicals:
- Pesticides and Herbicides : It plays a crucial role in synthesizing active ingredients for pesticides and herbicides, which protect crops from pests and diseases, thereby contributing to food security .
- Fungicides : The compound is also involved in the formulation of fungicides, aiding in the control of fungal infections that threaten agricultural productivity .
Environmental Chemistry
Research into environmental chemistry has identified this compound's relevance:
- Behavior of Heterocycles : Studies focus on understanding how nitrogen-containing heterocycles like this compound behave in the atmosphere, which is vital for assessing environmental impacts and pollutant dynamics .
Industrial Applications
Beyond its scientific applications, this compound finds utility in various industries:
- Corrosion Inhibitors : In coatings and materials science, it acts as a corrosion inhibitor, protecting metals from degradation in harsh environments .
- Textile Industry : The compound serves as a dye intermediate and auxiliary agent, contributing to the production of synthetic dyes that enhance colorfastness and aesthetic appeal of textiles .
- Electronics : In electronics, it is used in synthesizing organic semiconductors and conducting polymers for devices like OLED displays and photovoltaic cells .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Methylquinoline and its derivatives often involves interaction with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes. Others may interact with cellular receptors, modulating signal transduction pathways to exert their effects. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl group at the second position.
Isoquinoline: An isomer of quinoline with the nitrogen atom at a different position in the ring.
2-Phenylquinoline: A derivative with a phenyl group at the second position instead of a methyl group.
Uniqueness of 2-Methylquinoline: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the second position enhances its reactivity in certain chemical reactions and influences its biological activity compared to other quinoline derivatives .
Biological Activity
2-Methylquinoline is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by various studies and findings.
Anticancer Activity
This compound and its derivatives have shown significant antiproliferative effects against various cancer cell lines. A study evaluated a series of novel 2-substituted-4-amino-6-halogenquinolines derived from this compound, revealing promising results against H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer) cell lines. The compound 8e demonstrated an impressive IC50 value of 0.03 μM against H-460 cells, indicating its potential as a lead compound for further development in cancer therapy .
Compound | Cell Line | IC50 (μM) |
---|---|---|
8e | H-460 | 0.03 |
8e | HT-29 | 0.55 |
8e | HepG2 | 0.33 |
8e | SGC-7901 | 1.24 |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound derivatives. A recent study synthesized various oxetane ring-containing compounds based on this compound and tested their activity against Mycobacterium tuberculosis H37Rv. Notably, the compound with a benzyloxy group exhibited a minimum inhibitory concentration (MIC) of 57.73 μM, which is comparable to established antitubercular drugs .
Enzyme Inhibition
This compound has been studied for its enzyme inhibitory activities as well. For instance, it was found to inhibit several important enzymes related to nucleic acid metabolism, including DNase I and RNase A. The interaction between aurintricarboxylic acid (ATA), which is structurally related to quinoline compounds, showed dose-dependent inhibition of telomerase activity in vitro and in vivo, demonstrating potential therapeutic applications in cancer treatment by targeting telomerase .
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be significantly influenced by structural modifications. Studies indicate that introducing various substituents at specific positions can enhance their potency against different biological targets. For example, modifications at the C-2 and C-4 positions of the quinoline ring have yielded compounds with improved electron affinity and biological interactions .
Case Studies
- Anticancer Activity : A compound derived from this compound was tested against multiple cancer cell lines with varying results, establishing a clear correlation between structural modifications and enhanced anticancer efficacy.
- Antimicrobial Efficacy : The synthesis of oxetane derivatives from this compound led to significant findings against M. tuberculosis, suggesting that further exploration of these derivatives could yield new antitubercular agents.
- Enzyme Inhibition : The inhibition of telomerase by derivatives of this compound highlights the potential for developing treatments that target cancer cell immortality.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-methylquinoline using the Doebner–von Miller reaction?
- Methodological Answer : The Doebner–von Miller synthesis involves reacting aniline derivatives (e.g., 3,4-disubstituted anilines) with acrolein under strongly acidic conditions. Critical factors include controlling the exothermic reaction to avoid side products and optimizing airflow to enhance yield . Ligand selection (e.g., chiral phosphine-phosphites) can influence regioselectivity and catalytic efficiency, particularly in continuous flow reactors .
Q. How should researchers characterize this compound to confirm purity and structural identity?
- Methodological Answer : For novel derivatives, combine spectroscopic techniques (e.g., -NMR, -NMR) with chromatographic methods (GC or HPLC). For purity, use melting point analysis and quantitative GC with ≥90% purity thresholds as per analytical standards. Cross-reference spectral data with known compounds to resolve ambiguities .
Q. What experimental design is recommended for studying this compound biodegradation under anaerobic conditions?
- Methodological Answer : Use acclimated activated sludge in nitrate-reducing conditions. Maintain a COD/NO-N ratio of 7 to optimize degradation efficiency. Monitor intermediates via LC-MS and track nitrate consumption to confirm complete transformation of this compound .
Q. How does this compound compare structurally and functionally to its analogs, such as 2-chloroquinoline or 2-phenylquinoline?
- Methodological Answer : Compare substituent effects using thermodynamic parameters (e.g., enthalpy of solvation, Gibbs energy) and spectroscopic data. For example, methyl groups at the 2-position enhance solubility in non-polar solvents compared to chloro or phenyl substituents, impacting drug delivery applications .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and degradation studies. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Consult safety data sheets (SDS) for first-aid measures and disposal guidelines .
Advanced Research Questions
Q. How can phase transition thermodynamic properties (e.g., enthalpy, entropy) of this compound be experimentally determined?
- Methodological Answer : Employ transpiration methods to correlate vapor pressure with temperature. Use additive scheme approaches for polyaromatic derivatives (e.g., 2-phenylquinoline) to estimate solvation enthalpy. Validate results against computational models like COSMO-RS .
Q. What challenges arise in the catalytic hydrogenation of this compound, and how can they be mitigated?
- Methodological Answer : Hydrogenation with Ir catalysts is highly ligand-dependent. Optimize chiral phosphine-phosphite ligands to enhance enantioselectivity. Monitor reaction sensitivity using in-situ ATR-IR spectroscopy to detect adsorption intermediates on catalytic surfaces .
Q. How do structural modifications to this compound influence its bioactivity in Alzheimer’s disease research?
- Methodological Answer : Introduce aryl ethenyl groups at the quinoline core to enhance blood-brain barrier penetration. Evaluate IC values for acetylcholinesterase inhibition and compare with control compounds like donepezil. Use molecular docking to predict binding affinities .
Q. How can researchers resolve contradictions in reported synthesis yields for this compound derivatives?
- Methodological Answer : Replicate protocols under controlled airflow and temperature gradients. Use Design of Experiments (DoE) to isolate variables (e.g., acid concentration, reaction time). Cross-validate yields with independent labs and publish detailed supplementary data for reproducibility .
Q. What advanced analytical techniques are required to validate this compound as a multifunctional agent in medicinal chemistry?
Properties
IUPAC Name |
2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUQFGGVLNAIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Record name | QUINALDINE | |
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Related CAS |
62763-89-7 (hydrochloride), 655-76-5 (monosulfate) | |
Record name | 2-Methylquinoline | |
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DSSTOX Substance ID |
DTXSID3040271 | |
Record name | 2-Methylquinoline | |
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Molecular Weight |
143.18 g/mol | |
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Physical Description |
Quinaldine appears as a colorless oily liquid darkening to red-brown on exposure to air. Flash point 175 °F. Denser than water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make dyes, pharmaceuticals and other chemicals., Liquid, Colorless oily liquid with an odor of quinoline; Turns reddish-brown on exposure to air; [Merck Index] | |
Record name | QUINALDINE | |
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Record name | Quinoline, 2-methyl- | |
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Boiling Point |
477.7 °F at 760 mmHg (NTP, 1992), 246.00 to 248.00 °C. @ 760.00 mm Hg | |
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Flash Point |
175 °F (NTP, 1992) | |
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Density |
1.0585 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.00946 [mmHg] | |
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CAS No. |
91-63-4, 27601-00-9 | |
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Record name | 2-Methylquinoline | |
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Melting Point |
28 °F (NTP, 1992), -1.5 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.